Cas no 1226082-02-5 (2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol)

2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-quinolin-8-ol
- 2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol
- 1226082-02-5
- 8-Quinolinol, 2-[4-(2-hydroxyethyl)-1-piperazinyl]-
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- Inchi: 1S/C15H19N3O2/c19-11-10-17-6-8-18(9-7-17)14-5-4-12-2-1-3-13(20)15(12)16-14/h1-5,19-20H,6-11H2
- InChI Key: VGFCHHJPBAIKTO-UHFFFAOYSA-N
- SMILES: OCCN1CCN(C2C=CC3C=CC=C(C=3N=2)O)CC1
Computed Properties
- Exact Mass: 273.147726857g/mol
- Monoisotopic Mass: 273.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.8Ų
- XLogP3: 1.4
2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM228677-5g |
2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol |
1226082-02-5 | 95% | 5g |
$958 | 2021-08-04 | |
Chemenu | CM228677-10g |
2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol |
1226082-02-5 | 95% | 10g |
$1356 | 2021-08-04 | |
Chemenu | CM228677-1g |
2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol |
1226082-02-5 | 95% | 1g |
$463 | 2021-08-04 | |
Chemenu | CM228677-1g |
2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol |
1226082-02-5 | 95% | 1g |
$545 | 2022-09-03 |
2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol Related Literature
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
Additional information on 2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol
Introduction to 2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol (CAS No: 1226082-02-5)
2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol, identified by the Chemical Abstracts Service Number (CAS No) 1226082-02-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a piperazine moiety linked to a quinoline backbone, has garnered attention due to its structural features and potential biological activities. The presence of a hydroxyethyl group on the piperazine ring and the quinolin-8-ol moiety suggests diverse interactions with biological targets, making it a promising candidate for further exploration in drug discovery.
The structural framework of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol combines the versatility of piperazine derivatives with the unique electronic and steric properties of quinoline scaffolds. Piperazine derivatives are well-known for their role as pharmacophores in various therapeutic agents, exhibiting capabilities in modulating neurotransmitter systems, enzyme inhibition, and interaction with cell surface receptors. Quinoline structures, on the other hand, have a long history in medicinal chemistry, with many derivatives demonstrating antimicrobial, antimalarial, and anticancer properties. The combination of these two motifs in 2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol opens up possibilities for multifunctional drug candidates.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological targets. The hydroxyethyl group on the piperazine ring introduces a polar region that can engage in hydrogen bonding or form ionic interactions with biological molecules. This feature is particularly relevant for designing molecules that interact with proteins or nucleic acids. Additionally, the quinolin-8-ol moiety can participate in π-stacking interactions, which are crucial for stabilizing protein-ligand complexes.
In the context of current research, 2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol has been investigated for its potential applications in treating neurological disorders. Piperazine-based compounds are known to interact with serotonin and dopamine receptors, making them candidates for therapies targeting depression, anxiety, and neurodegenerative diseases. The quinoline component further enhances the pharmacological profile by contributing to blood-brain barrier penetration and metabolic stability. Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating inflammatory pathways and antioxidant defenses within neural cells.
The synthesis of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the piperazine derivative followed by coupling with a quinoline scaffold. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline these processes. The use of chiral auxiliaries or catalysts ensures that enantiomerically pure forms of the compound can be obtained, which is critical for evaluating its pharmacological activity without interference from isomers.
Pharmacokinetic studies are essential for understanding how 2-(4-(2-Hydroxyethyl)piperazin-1-yl)quinolin-8-ol behaves within an organism. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) need to be thoroughly evaluated before moving into clinical trials. Computational models predict that the compound may exhibit moderate solubility in water and lipids, suggesting potential oral bioavailability. Metabolic stability studies indicate that the hydroxyethyl group may be susceptible to enzymatic degradation, necessitating further modifications to enhance its half-life.
One of the most exciting aspects of 2-(4-(2-Hydroxyethyl)piperazin-1-yi]quinolin[8]-ol is its potential as a scaffold for structure-based drug design. By leveraging high-throughput screening (HTS) techniques and virtual screening methods, researchers can rapidly identify analogs with enhanced potency or selectivity. The quinoline core provides a rigid structure that can be modified at various positions to fine-tune interactions with biological targets. For instance, substituents at the 3-position or 6-position of the quinoline ring can influence binding affinity without significantly altering overall pharmacokinetic properties.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying promising candidates like 2-(4((2-HydroxyethyI)piperazin[1]-yI]quinolin[8]-ol). These algorithms can analyze large datasets containing chemical structures, biological activities, and physicochemical properties to predict novel drug-like molecules. Such approaches have been successfully applied to discover kinase inhibitors, GPCR modulators, and other therapeutic agents. By combining experimental data with computational predictions, researchers can prioritize compounds for further validation in vitro and in vivo.
In conclusion, 2((4((25HydroxyethyI)piperazin[1]-yI]quinolin[8]-ol (CAS No: 1226082025) represents an intriguing compound with potential therapeutic applications across multiple disease areas. Its unique structural features position it as a valuable tool for exploring new treatment strategies in pharmaceutical research. As our understanding of molecular interactions continues to evolve, this compound will likely play an important role in future drug development efforts aimed at addressing unmet medical needs.
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